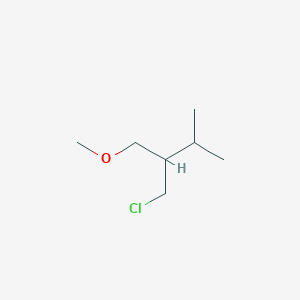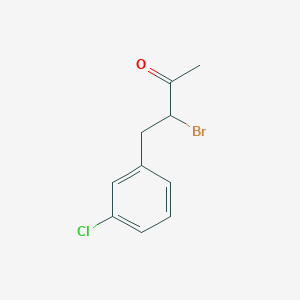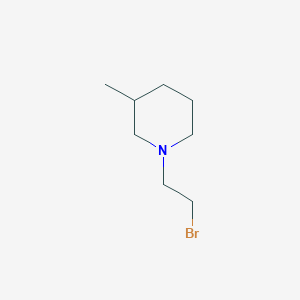
1-(2-Bromoethyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-methylpiperidine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The addition of a bromoethyl group at the second position and a methyl group at the third position of the piperidine ring gives rise to this compound
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-3-methylpiperidine typically involves the reaction of 3-methylpiperidine with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromoethyl group to an ethyl group.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-3-methylpiperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-4-methylpiperidine: Similar structure but with the methyl group at the fourth position.
1-(2-Bromoethyl)-3-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromoethyl)-3-methylpyrrolidine: Similar structure but with a five-membered ring instead of a six-membered ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3 |
InChI Key |
LLVBDNHUBAXAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol](/img/structure/B15252906.png)
![[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)
![Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15252931.png)
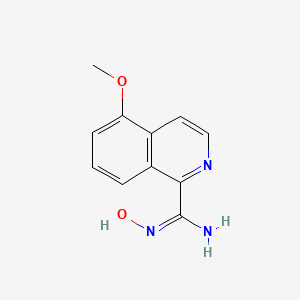
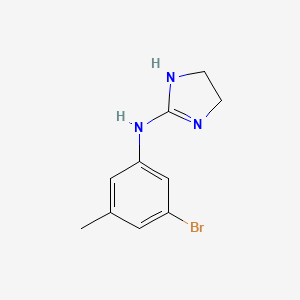

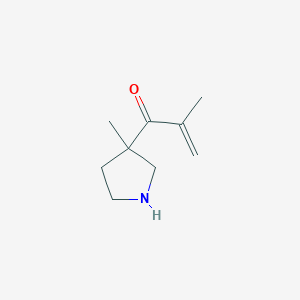
![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
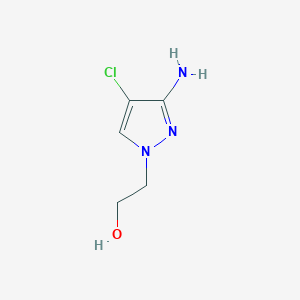
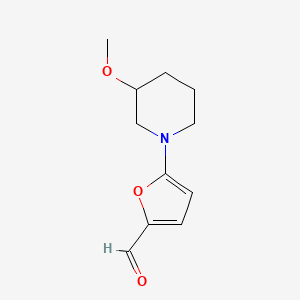

![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
